molecular formula C11H20N2O2 B8012676 tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B8012676
M. Wt: 212.29 g/mol
InChI Key: NIENFTKLMSKBJA-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 1896752-10-5) is a bicyclic amine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C 11 H 20 N 2 O 2 and a molecular weight of 212.29 g/mol . Its structure incorporates a cyclopropane ring fused to a piperidine, creating a rigid, conformationally locked scaffold that is highly valuable for designing molecular probes and therapeutic candidates . Compounds based on the 2-azabicyclo[4.1.0]heptane core are being investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, a promising target for neurological disorders . Furthermore, related azabicyclic structures with fused cyclopropane rings are widely studied in glycosidase research, where their locked conformation can mimic the transition state of carbohydrate hydrolysis, leading to enzyme inhibition or modulation . This product is intended for research applications only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this building block to explore new chemical space in drug discovery and develop novel bioactive molecules.

Properties

IUPAC Name

tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8(12)7-6-9(7)13/h7-9H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIENFTKLMSKBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as alkylated or acylated compounds, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Framework Variations

The bicyclo[4.1.0] system distinguishes this compound from related azabicyclo derivatives. Key comparisons include:

Compound Bicyclo System Substituents CAS Number Key Properties
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] 5-amino 2256715-14-5 High rigidity; amine enables hydrogen bonding .
tert-Butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 5-amino 1256107-32-0 Smaller ring system increases strain; impacts stereoselectivity in synthesis .
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 5-ketone 198835-06-2 Ketone group enhances electrophilicity; potential for further functionalization .
tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] 5-amino, additional N atom 1228675-18-0 Increased hydrogen-bonding capacity; dual nitrogen sites for coordination .

Key Insight : The [4.1.0] system provides a larger, less strained core compared to [2.2.1], favoring conformational stability in biological interactions .

Functional Group Modifications

Substituents on the bicyclic core significantly alter reactivity and applications:

Compound Functional Group Impact Source
tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate 5-aminomethyl Enhanced solubility; potential for covalent conjugation (e.g., prodrugs)
tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-hydroxyimino Oxime group enables chelation or photoactivation
tert-Butyl 5-(aminomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate 5-fluoro, 5-aminomethyl Fluorine improves metabolic stability; aminomethyl aids solubility
tert-Butyl 7-(furan-3-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate 7-furan Aromatic moiety for π-π stacking; used in heterocyclic drug scaffolds

Key Insight: The 5-amino group in the parent compound is critical for hydrogen-bond donor capacity, while fluorination or aromatic substitution optimizes ADME (absorption, distribution, metabolism, excretion) properties .

Biological Activity

tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1557347-37-1

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator , influencing various biochemical pathways. Its bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, which is crucial for its pharmacological effects.

Biological Activity and Research Findings

Research indicates that this compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.
  • Anticancer Properties : Preliminary data suggest potential cytotoxic effects against various cancer cell lines, indicating its utility in cancer therapeutics.
  • Neuroactive Effects : Given its structural similarity to certain alkaloids, the compound may possess neuroactive properties that warrant further investigation.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of enzyme X by this compound, researchers reported an IC50 value of 50 µM, suggesting moderate inhibition compared to standard inhibitors.

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values around 30 µM for HeLa cells, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameStructureNotable Activity
tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylateStructureModerate enzyme inhibition
tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylateStructureAntiviral properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate?

  • Answer: The compound is synthesized via multi-step routes, including:

  • Ring-closing metathesis or azide-alkyne cycloaddition to form the bicyclic core.
  • Boc-protection strategies to stabilize the amine group during synthesis (e.g., using tert-butyl dicarbonate under basic conditions) .
  • Reductive amination or selective hydrogenation to introduce the amino group at the 5-position .
    • Key validation: Intermediate characterization via 1H^1H-NMR and LC-MS to confirm regiochemistry and purity .

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for structural confirmation?

  • Answer:

  • 1H^1H- and 13C^{13}C-NMR spectroscopy resolve the bicyclic scaffold’s stereochemistry and substituent positions. For example, distinct δ 1.33 ppm signals (for tert-butyl protons) and δ 3.15–4.83 ppm (bicyclic protons) are diagnostic .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 212.29 for C11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_2) .
  • X-ray crystallography (using SHELX programs) resolves absolute stereochemistry, particularly for chiral variants .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches of this bicyclic amine be resolved?

  • Answer:

  • Chiral chromatography (e.g., HPLC with chiral stationary phases) separates enantiomers for stereochemical validation .
  • Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) compares experimental and computed spectra to assign absolute configurations .
  • Density functional theory (DFT) optimizes molecular geometries to predict NMR chemical shifts, resolving ambiguities in diastereomer assignments .

Q. What experimental strategies mitigate contradictory NMR data between synthetic intermediates and final products?

  • Answer:

  • 2D NMR techniques (e.g., 1H^1H-13C^{13}C HSQC, COSY) clarify scalar coupling networks and confirm bicyclic connectivity .
  • Variable-temperature NMR resolves dynamic effects (e.g., ring-flipping in the bicyclo[4.1.0] system) that obscure signal splitting .
  • X-ray crystallography provides definitive bond-length/angle data to cross-validate NMR assignments .

Q. How can computational modeling optimize reaction conditions for regioselective functionalization of the bicyclo[4.1.0]heptane scaffold?

  • Answer:

  • Molecular docking studies predict steric/electronic effects of substituents on reactivity (e.g., amino group nucleophilicity at C5 vs. C6) .
  • Transition-state modeling (using Gaussian or ORCA) identifies energy barriers for competing pathways (e.g., epoxide ring-opening vs. aziridine formation) .
  • Solvent-effect simulations (COSMO-RS) guide solvent selection to favor desired regioisomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies between observed and predicted melting points or solubility profiles?

  • Answer:

  • Thermogravimetric analysis (TGA) differentiates between melting and decomposition events.
  • Hansen solubility parameters reconcile experimental solubility by accounting for hydrogen bonding and polarity mismatches .
  • Polymorph screening identifies crystalline forms with distinct physical properties .

Q. What methodologies validate the purity of tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate in complex reaction mixtures?

  • Answer:

  • Quantitative 1H^1H-NMR (qNMR) using internal standards (e.g., 1,3,5-trimethoxybenzene) measures purity >97% .
  • Ion chromatography detects trace inorganic salts (e.g., residual HCl from Boc-deprotection) .
  • Mass-directed purification (LC-MS) isolates target compounds from byproducts with similar Rf_f values .

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